N-benzyl-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-2-pyridinylbenzamide
Overview
Description
N-benzyl-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-2-pyridinylbenzamide is a complex organic compound that features a benzyl group, a piperidine ring, a sulfonyl group, and a pyridinylbenzamide moiety
Mechanism of Action
Target of Action
The primary target of CBKinase1_005635 is Casein kinase 1α (CK1α) . CK1α is a multifunctional protein that is conserved in eukaryotes from yeast to humans . It plays a crucial role in regulating signaling pathways related to membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation in development, circadian rhythm, and the immune response as well as neurodegeneration and cancer .
Mode of Action
It is known that ck1α, the target of cbkinase1_005635, is a serine/threonine protein kinase . It is likely that CBKinase1_005635 interacts with CK1α by binding to its active site, thereby modulating its kinase activity. This could result in changes to the phosphorylation status of CK1α’s downstream targets, altering their activity and ultimately affecting the cellular processes they are involved in.
Biochemical Pathways
CK1α is involved in numerous biochemical pathways. For instance, it is one of the main components of the Wnt/β-catenin signaling pathway . In this pathway, CK1α phosphorylates β-catenin, leading to its degradation and thus regulating cell proliferation . CK1α also targets p53 for degradation, while stabilizing and positively regulating E2F-1, a transcription factor involved in cell cycle progression .
Pharmacokinetics
The molecular weight of the compound is known to be 2032802 , which could influence its pharmacokinetic properties For instance, smaller molecules generally have better absorption and distribution profiles
Result of Action
The result of CBKinase1_005635’s action would be dependent on the specific cellular context and the status of the CK1α pathway. Given CK1α’s role in numerous cellular processes, the effects of CBKinase1_005635 could be wide-ranging, potentially influencing cell cycle progression, apoptosis, autophagy, and more .
Biochemical Analysis
Biochemical Properties
CBKinase1_005635 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of CBKinase1_005635 is with casein kinase 1 (CK1) isoforms, which are involved in the phosphorylation of key regulatory molecules . These interactions influence cell cycle regulation, transcription, translation, and signal transduction pathways. The nature of these interactions involves the binding of CBKinase1_005635 to the active sites of CK1 isoforms, leading to the modulation of their activity and subsequent effects on downstream signaling pathways.
Cellular Effects
CBKinase1_005635 has been shown to exert significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, CBKinase1_005635 can alter the activity of CK1 isoforms, leading to changes in the phosphorylation status of target proteins involved in cell cycle regulation and apoptosis . Additionally, CBKinase1_005635 can impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of CBKinase1_005635 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. CBKinase1_005635 binds to the active sites of CK1 isoforms, leading to the inhibition or activation of these enzymes . This binding interaction results in the modulation of downstream signaling pathways, ultimately affecting cellular processes such as cell cycle progression, apoptosis, and gene expression. The changes in gene expression induced by CBKinase1_005635 are mediated through the phosphorylation of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CBKinase1_005635 have been observed to change over time. The stability and degradation of CBKinase1_005635 can influence its long-term effects on cellular function. Studies have shown that CBKinase1_005635 remains stable under specific conditions, allowing for sustained modulation of CK1 activity and downstream signaling pathways . Prolonged exposure to CBKinase1_005635 can lead to its degradation, resulting in a decrease in its efficacy over time. Long-term studies have also indicated potential adaptive responses in cells, where prolonged exposure to CBKinase1_005635 can lead to changes in cellular function and gene expression.
Dosage Effects in Animal Models
The effects of CBKinase1_005635 vary with different dosages in animal models. At lower dosages, CBKinase1_005635 has been shown to effectively modulate CK1 activity and downstream signaling pathways without causing significant adverse effects . At higher dosages, CBKinase1_005635 can induce toxic effects, including alterations in cellular metabolism, apoptosis, and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without inducing toxicity.
Metabolic Pathways
CBKinase1_005635 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound influences the activity of enzymes involved in phosphorylation reactions, such as CK1 isoforms, leading to changes in the phosphorylation status of metabolic enzymes . This modulation of enzyme activity can impact metabolic pathways, including glycolysis, gluconeogenesis, and lipid metabolism, ultimately affecting the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of CBKinase1_005635 within cells and tissues are mediated by specific transporters and binding proteins. CBKinase1_005635 can interact with membrane transporters, facilitating its uptake into cells and subsequent distribution to various cellular compartments . The localization and accumulation of CBKinase1_005635 within specific tissues can influence its efficacy and potential side effects. Studies have shown that CBKinase1_005635 can accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of CBKinase1_005635 plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, CBKinase1_005635 can localize to the nucleus, where it can modulate the activity of transcription factors and other nuclear proteins involved in gene expression. Additionally, CBKinase1_005635 can be targeted to the mitochondria, influencing mitochondrial function and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-2-pyridinylbenzamide typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-methylpiperidine with benzyl chloride to form N-benzyl-4-methylpiperidine. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the pyridinylbenzamide moiety is introduced through a coupling reaction with 2-pyridinylbenzamide under appropriate conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-2-pyridinylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-benzyl-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-2-pyridinylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-methylpiperidine: A precursor in the synthesis of the target compound.
N-benzyl-3-sulfonylpiperidine: A related compound with a similar sulfonyl group.
2-pyridinylbenzamide: A key component in the final structure of the target compound.
Uniqueness
N-benzyl-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-2-pyridinylbenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the piperidine ring, sulfonyl group, and pyridinylbenzamide moiety allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-benzyl-3-(4-methylpiperidin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-20-13-16-27(17-14-20)32(30,31)23-11-7-10-22(18-23)25(29)28(24-12-5-6-15-26-24)19-21-8-3-2-4-9-21/h2-12,15,18,20H,13-14,16-17,19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIKGKIQSYLQQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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